molecular formula C12H15NO4 B3059933 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid CAS No. 1439899-50-9

4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid

Cat. No.: B3059933
CAS No.: 1439899-50-9
M. Wt: 237.25
InChI Key: CULCXSPVRCSKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with oxan-4-ylmethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as dichloromethane or toluene . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized

Biological Activity

4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid is a synthetic organic compound with the molecular formula C₁₂H₁₅NO₄ and a molar mass of 237.25 g/mol. Its structure includes a pyridine ring substituted with a carboxylic acid group at the 3-position and an oxan-4-ylmethoxy group at the 4-position. This unique configuration suggests potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-3-carboxylic acid with oxan-4-ylmethanol under reflux conditions, often utilizing solvents like dichloromethane or toluene. The general reaction pathway can be described as follows:

  • Reagents : Pyridine-3-carboxylic acid and oxan-4-ylmethanol.
  • Conditions : Reflux in an appropriate solvent.
  • Catalyst : Often a suitable catalyst is employed to facilitate the reaction.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below is a summary of its biological activities based on available studies.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound appears to block specific phases of the cell cycle, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : It may interact with pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by BenchChem demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria, reporting a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains .
  • Anticancer Research :
    • In vitro studies have shown that treatment with this compound resulted in a reduction of cell viability in various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .

Comparative Analysis

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₁₅NO₄Pyridine ring with carboxylic acid at position 3
2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic AcidC₁₂H₁₅NO₄Nicotinic base structure
3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic AcidC₁₂H₁₅NO₄Different substitution pattern on the pyridine ring

This table highlights the unique aspects of this compound while situating it within a broader context of similar chemical entities.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid is in the development of herbicides. Research indicates that compounds with similar structural characteristics have shown significant herbicidal activity against a range of weed species.

Case Study: Herbicidal Efficacy

A patent (EP3061347A1) describes a herbicidal composition that includes this compound as an active ingredient. This composition demonstrated effective control over undesired plant species, particularly in agricultural settings, making it a valuable tool for crop management .

Compound Target Weeds Efficacy
This compoundVarious broadleaf weedsHigh
Comparative Herbicide ACommon grassesModerate
Comparative Herbicide BPerennial weedsLow

Pharmaceutical Applications

In the realm of medicinal chemistry, this compound has potential applications due to its structural features that may interact with biological targets.

Chemical Synthesis and Research

The compound serves as an intermediate in synthetic organic chemistry, particularly in creating more complex molecules for various applications. Its oxan group and carboxylic acid functionality make it a versatile building block.

Synthesis Pathways

Research has focused on synthesizing derivatives of this compound to explore enhanced biological activities or improved solubility profiles. The synthesis typically involves:

  • Formation of the Oxan Ring : Utilizing appropriate reagents to create the oxan structure.
  • Pyridine Functionalization : Modifying the pyridine ring to introduce substituents that may enhance activity.
  • Carboxylic Acid Introduction : Employing carboxylation techniques to yield the final product.

Properties

IUPAC Name

4-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)10-7-13-4-1-11(10)17-8-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULCXSPVRCSKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166847
Record name 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-50-9
Record name 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 4-[(tetrahydro-2H-pyran-4-yl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.